molecular formula C24H26N2O3 B2770600 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 942011-58-7

4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2770600
CAS No.: 942011-58-7
M. Wt: 390.483
InChI Key: LGRNBJUNFLDANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a morpholino group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-(naphthalen-1-yl)ethylamine. This can be achieved through a Friedel-Crafts alkylation reaction where naphthalene is reacted with ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.

    Morpholino Substitution: The intermediate is then reacted with morpholine to introduce the morpholino group. This step usually involves nucleophilic substitution under basic conditions.

    Benzamide Formation: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: 4-hydroxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide.

    Reduction: 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenamine.

    Substitution: 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide or 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-bromobenzamide.

Scientific Research Applications

4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It can serve as a probe to study the interaction of morpholino groups with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-methoxy-N-(2-pyrrolidino-2-(naphthalen-1-yl)ethyl)benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of the morpholino group, which can enhance its solubility and binding affinity compared to similar compounds with different cyclic amines. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-11-9-19(10-12-20)24(27)25-17-23(26-13-15-29-16-14-26)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNBJUNFLDANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.